1,8-Octanediphosphonic acid

Catalog No.
S1938380
CAS No.
5943-66-8
M.F
C8H20O6P2
M. Wt
274.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Octanediphosphonic acid

CAS Number

5943-66-8

Product Name

1,8-Octanediphosphonic acid

IUPAC Name

8-phosphonooctylphosphonic acid

Molecular Formula

C8H20O6P2

Molecular Weight

274.19 g/mol

InChI

InChI=1S/C8H20O6P2/c9-15(10,11)7-5-3-1-2-4-6-8-16(12,13)14/h1-8H2,(H2,9,10,11)(H2,12,13,14)

InChI Key

VRAVNKVHQXXAQW-UHFFFAOYSA-N

SMILES

C(CCCCP(=O)(O)O)CCCP(=O)(O)O

Canonical SMILES

C(CCCCP(=O)(O)O)CCCP(=O)(O)O
  • Metal Chelation

    1,8-ODPA exhibits strong chelating properties, meaning it can form complexes with metal ions. This characteristic makes it valuable in studies related to metal ion sequestration and decontamination. Research suggests 1,8-ODPA can be effective in chelating zinc ions, potentially offering applications in preventing metal corrosion [].

  • Biomedical Research

    1,8-ODPA's ability to bind metal ions has opened doors for its exploration in biomedical research. Studies have investigated its potential role in chelation therapy, a treatment approach for metal ion overload conditions. However, further research is needed to determine its efficacy and safety in this context [].

  • Material Science

    The chelating properties of 1,8-ODPA also hold promise in material science. Researchers are exploring its potential use in developing new functional materials with specific metal ion binding capabilities.

  • Analytical Chemistry

    1,8-ODPA can serve as a complexing agent in analytical chemistry. Its ability to form complexes with metal ions can be exploited for separation, detection, and quantification of these metal ions in various samples [].

1,8-Octanediphosphonic acid is an organophosphorus compound with the molecular formula C₈H₂₀O₆P₂ and a molecular weight of 274.19 g/mol. It consists of two phosphonic acid groups attached to an octane backbone, specifically at the 1 and 8 positions. This compound is characterized by its unique structure, which allows it to interact effectively with various metal ions and organic molecules, making it valuable in both research and industrial applications .

Due to its phosphonic acid functional groups. Notable reactions include:

  • Metal Complexation: The phosphonic acid groups can form stable complexes with metal ions such as thorium(IV) and uranium(IV), facilitating their extraction and separation from solutions .
  • Formation of Inclusion Compounds: It can form inclusion complexes with host molecules like cucurbituril, enhancing its solubility and stability in aqueous environments .
  • Condensation Reactions: The hydroxyl groups present can undergo condensation reactions with alcohols or amines to form esters or amides, respectively.

Research indicates that 1,8-octanediphosphonic acid exhibits various biological activities, particularly in the field of proteomics. Its ability to chelate metal ions may influence enzymatic activities and cellular processes. Additionally, studies have shown potential interactions with biological membranes, which could affect drug delivery systems and bioavailability .

Several methods have been developed for synthesizing 1,8-octanediphosphonic acid:

  • Phosphorylation of Alcohols: One common method involves the phosphorylation of octanol using phosphorus oxychloride or phosphorus trichloride, followed by hydrolysis to yield the diphosphonic acid.
  • Direct Phosphonation: Another approach is the direct reaction of octane derivatives with phosphonic acid derivatives under acidic conditions.
  • Use of Protective Groups: In some synthetic routes, protective groups are employed to selectively introduce the phosphonic acid functionalities at the desired positions on the octane chain.

1,8-Octanediphosphonic acid has a variety of applications:

  • Metal Ion Extraction: It is used in extracting and separating heavy metals from aqueous solutions due to its strong chelating properties.
  • Research in Material Science: The compound is utilized in studies involving surface modifications and nanomaterials.
  • Biological Research: It serves as a tool in proteomics for studying protein interactions and functions .

Interaction studies involving 1,8-octanediphosphonic acid have focused on its complexation behavior with various metal ions and organic molecules. These studies reveal:

  • Stability Constants: The formation constants for metal complexes provide insights into the binding strength between the compound and different metal ions.
  • Inclusion Complexes: Research has demonstrated that 1,8-octanediphosphonic acid can form stable inclusion complexes with cucurbituril, which enhances its solubility and bioavailability in biological systems .

Several compounds share structural similarities with 1,8-octanediphosphonic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
Hexylphosphonic AcidContains one phosphonic acid groupSimpler structure; used primarily for surface chemistry applications.
2-Phosphonobutane-1,2,4-tricarboxylic AcidThree carboxylic groups along with one phosphonic groupMore complex; used in chelation therapy.
Diethyl PhosphonateTwo ethyl groups attached to a phosphonateCommonly used as a reagent in organic synthesis; less polar than octanediphosphonic acid.

1,8-Octanediphosphonic acid stands out due to its unique octane backbone and dual phosphonic functionalities, which enhance its ability to form stable complexes with metal ions compared to simpler phosphonic acids.

This compound's distinctive structure not only facilitates diverse chemical interactions but also enables it to serve specialized roles in both industrial applications and biological research contexts.

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Octane-1,8-diylbis(phosphonic acid)

Dates

Modify: 2023-08-16

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